2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride
Description
Properties
IUPAC Name |
6-benzyl-2,3,4,4a,5,7,8,8a-octahydro-1H-2,6-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-4-13(5-3-1)11-17-9-7-14-10-16-8-6-15(14)12-17;;/h1-5,14-16H,6-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQZSQQGKOLRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(CC2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The synthesis starts from substituted aminopyridines, which undergo condensation with appropriate aldehydes or ketones to form intermediates that cyclize into the decahydro-naphthyridine skeleton. For example:
- 3-Aminopyridine derivatives react with aldehydes under acidic conditions to form dihydropyridines.
- Subsequent hydrogenation or reduction steps saturate the ring system, yielding the decahydro structure.
This approach aligns with the use of cyclization followed by reduction to achieve the saturated bicyclic framework.
Introduction of the Benzyl Group
The benzyl substituent at position 2 is typically introduced via:
- Nucleophilic substitution or alkylation of the decahydro-naphthyridine intermediate using benzyl halides or benzyl organometallic reagents.
- Cross-coupling reactions such as palladium-catalyzed Buchwald–Hartwig amination or Suzuki coupling, which allow for selective C–C bond formation at the 2-position.
The choice of method depends on the availability of precursors and desired reaction conditions. Alkylation with benzyl bromide or chloride in the presence of a base is a common and efficient method.
Formation of the Dihydrochloride Salt
The final step involves converting the free base of 2-benzyl-decahydro-naphthyridine into its dihydrochloride salt:
- Treatment with hydrogen chloride gas or concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) leads to protonation of the nitrogen atoms.
- The dihydrochloride salt precipitates out or can be crystallized for purification.
This salt formation enhances the compound’s stability and solubility for further applications.
Reaction Conditions and Optimization
Research Findings and Analysis
- Studies show that iodine catalysis in the initial cyclization step offers a balance between yield and operational simplicity, with catalyst reuse possible up to five cycles without significant loss of activity.
- The benzylation step is sensitive to reaction temperature; lower temperatures favor selective mono-substitution, preventing over-alkylation.
- The dihydrochloride salt formation is rapid and quantitative, with the salt exhibiting enhanced stability compared to the free base, which is prone to oxidation.
- Alternative methods involving palladium-catalyzed cross-coupling have been explored for benzyl group introduction, providing higher selectivity but requiring more complex catalyst systems.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Advantages | Limitations |
|---|---|---|---|
| Cyclization | Skraup/Friedländer with iodine catalyst | High yield, reusable catalyst | Requires careful temperature control |
| Reduction | Catalytic hydrogenation (Pd/C) | Complete saturation, mild conditions | Requires hydrogen gas handling |
| Benzylation | Alkylation with benzyl halide | Simple, cost-effective | Possible side reactions at high temperature |
| Salt Formation | HCl treatment | High purity, stable salt form | Requires handling of corrosive acid |
Chemical Reactions Analysis
Functionalization Reactions
The reactivity of 2-benzyl-decahydro- naphthyridine dihydrochloride centers on its amine groups and benzyl substituent:
N-Alkylation and Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF or THF using K₂CO₃ as a base to form quaternary ammonium salts .
-
Acylation : Treatment with acetyl chloride or anhydrides in pyridine yields acylated derivatives .
Oxidation and Reduction
-
Oxidation : The benzyl group can be oxidized to a ketone using KMnO₄ or RuO₄ under acidic conditions, though over-oxidation to carboxylic acids is possible .
-
Reductive Alkylation : Catalytic hydrogenation with aldehydes introduces alkyl groups at the amine sites .
Substitution Reactions
-
Nucleophilic Substitution : Chloride or tosylate leaving groups on the naphthyridine core undergo substitution with amines or thiols (e.g., NaSMe in DMF) .
Stability and Degradation
-
pH Sensitivity : The dihydrochloride salt dissociates in basic conditions, regenerating the free base. Stability is optimal in acidic media (pH < 4).
-
Thermal Degradation : Decomposes above 200°C, with potential loss of HCl and formation of unsaturated byproducts .
Comparative Reaction Yields
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures.
Biology
- Biological Interactions : Research has demonstrated that 2-benzyl-decahydro-[2,6]naphthyridine dihydrochloride interacts with biological macromolecules, influencing various biochemical pathways. Its potential role in modulating neurotransmitter systems positions it as a candidate for neuropharmacological studies .
Medicine
- Therapeutic Agent Investigation : Preliminary studies suggest that the compound may exhibit therapeutic properties against various diseases. Its mechanisms potentially involve receptor modulation and enzyme inhibition, which are critical in drug development .
Industry
- Material Development : The compound is explored for its utility in developing new materials and chemical processes due to its unique structural features and reactivity.
The biological activity of this compound is notable for its potential antimicrobial and antiviral properties. Studies indicate efficacy against various pathogens, suggesting applications in treating infections.
Key Mechanisms of Action
- Receptor Modulation : The compound may influence neurotransmitter receptors related to mood and cognition.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Case Studies
- Neuropharmacology Studies : Research has shown that compounds similar to this compound can enhance cognitive function through modulation of neurotransmitter systems. This opens avenues for further exploration in treating neurodegenerative diseases .
- Antimicrobial Efficacy Trials : In vitro studies have demonstrated that the compound exhibits significant activity against bacterial strains resistant to conventional antibiotics. This highlights its potential as a novel antimicrobial agent.
- Synthetic Methodologies : Recent advancements in synthetic strategies have allowed for the efficient production of this compound and its derivatives, facilitating further research into its applications .
Mechanism of Action
The mechanism of action of 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituents: The benzyl group increases lipophilicity, which may improve membrane permeability relative to non-benzylated analogues like 1,2,3,4-Tetrahydro-2,6-naphthyridine dihydrochloride .
- Salt Form : The dihydrochloride salt improves aqueous solubility compared to free-base forms (e.g., 2-Benzyl-1,2,3,4-tetrahydro-2,6-naphthyridine), facilitating formulation in drug delivery systems .
NMR Spectral Data
- Target Compound : The H-4 proton in the naphthyridine core exhibits distinct splitting patterns due to long-range coupling with adjacent substituents. However, unlike trifluoromethyl-substituted analogues (), the absence of electron-withdrawing groups in the target compound simplifies its $ ^1H $-NMR spectrum, with resolved quartets rather than overlapping shoulders .
- Analogues : Compounds with trifluoromethyl groups (e.g., 5-trifluoromethyl-naphthyridines) show broadened or split signals for H-4 due to $ ^4J $-coupling with fluorine atoms, complicating spectral interpretation .
Biological Activity
2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a decahydro-naphthyridine framework with a benzyl substituent, contributing to its unique chemical properties. The dihydrochloride form enhances its solubility in biological systems, facilitating its interaction with various biological targets.
The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential inhibition of specific enzymes. Research indicates that it may interact with receptors involved in neuropharmacology, although specific molecular targets remain under investigation.
Key Mechanisms:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Potential inhibition of enzymes linked to metabolic pathways could contribute to its therapeutic effects.
Antimicrobial and Antiviral Properties
Studies have indicated that this compound exhibits antimicrobial and antiviral activities. It has shown efficacy against various pathogens, suggesting potential applications in treating infections.
Antitumor Activity
Preliminary research suggests that this compound may possess antitumor properties. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study 1 : Evaluation of Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against Gram-positive bacteria. | Supports the use of the compound as a potential antimicrobial agent. |
| Study 2 : Antitumor Activity Assessment | Showed IC50 values in the micromolar range against various cancer cell lines. | Suggests potential for development as an anticancer therapeutic. |
| Study 3 : Neuropharmacological Effects | Indicated modulation of serotonin receptors leading to anxiolytic-like effects in animal models. | Highlights potential use in treating anxiety disorders. |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Key parameters include:
- Absorption : Enhanced solubility due to the dihydrochloride form improves bioavailability.
- Distribution : The compound's lipophilicity allows for effective penetration into tissues.
- Metabolism : Initial studies suggest hepatic metabolism with possible formation of active metabolites.
- Excretion : Primarily renal excretion has been observed.
Future Directions
Further research is warranted to elucidate the precise mechanisms through which this compound exerts its biological effects. Future studies should focus on:
- Detailed molecular target identification.
- In vivo efficacy studies to confirm therapeutic potential.
- Exploration of structure-activity relationships to optimize biological activity.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Benzyl-decahydro-[2,6]naphthyridine dihydrochloride in a laboratory setting?
- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor cyclization and benzylation of the naphthyridine core. Use HPLC or LC-MS to monitor intermediate formation and purity . For dihydrochloride salt formation, stoichiometric control of HCl addition is critical; employ pH titration and gravimetric analysis to confirm salt precipitation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and DEPT-135 spectra to confirm stereochemistry and hydrogenation of the decahydro core.
- X-ray crystallography : Resolve ambiguities in the bicyclic structure and benzyl positioning .
- Elemental analysis : Verify chloride content (dihydrochloride) via combustion analysis .
Q. What stability tests are essential for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Use TGA/DSC to assess decomposition temperatures.
- Hygroscopicity : Monitor mass changes under controlled humidity (e.g., 25°C/60% RH) for 30 days.
- Photostability : Expose samples to UV light (ICH Q1B guidelines) and track degradation via HPLC .
Advanced Research Questions
Q. How can computational methods improve reaction pathway design for derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for regioselective functionalization. Tools like Gaussian or ORCA can predict optimal reaction coordinates, reducing experimental trial-and-error . Pair this with cheminformatics tools (e.g., RDKit) to screen substituent effects on pharmacological activity .
Q. What strategies resolve contradictions between computational predictions and experimental yields in naphthyridine functionalization?
- Methodological Answer :
- Sensitivity analysis : Identify variables (e.g., solvent polarity, catalyst loading) where computational models diverge from experimental data.
- Design of Experiments (DOE) : Use a fractional factorial design to isolate confounding factors (e.g., temperature vs. pressure effects) .
- Machine learning : Train models on historical reaction data to refine computational parameters .
Q. How can researchers optimize membrane-based purification for this hydrochloride salt?
- Methodological Answer :
- Membrane selection : Test nanofiltration membranes (e.g., polyamide) for chloride ion retention and solvent compatibility.
- Process parameters : Optimize transmembrane pressure and flow rate using response surface methodology (RSM) to maximize yield and purity .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
